[1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOL-5-YL][4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE
Overview
Description
1-Phenyl-5-{[4-(2-thienylsulfonyl)-1-piperazinyl]carbonyl}-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure combining a thieno[2,3-c]pyrazole core with various functional groups, including a phenyl group, a piperazinylcarbonyl group, and a trifluoromethyl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOL-5-YL][4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE typically involves multi-step reactions. One common approach is the cyclocondensation of appropriate hydrazines with carbonyl compounds, followed by further functionalization steps. For instance, the synthesis may start with the preparation of the thieno[2,3-c]pyrazole core through a cyclocondensation reaction involving hydrazine and a suitable diketone or enone .
Industrial Production Methods: Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality .
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-5-{[4-(2-thienylsulfonyl)-1-piperazinyl]carbonyl}-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like bromine or hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst choices .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce new functional groups, such as halogens or alkyl groups .
Scientific Research Applications
1-Phenyl-5-{[4-(2-thienylsulfonyl)-1-piperazinyl]carbonyl}-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases
Industry: It is used in the development of new materials and chemical processes, contributing to advancements in various industrial sectors
Mechanism of Action
The mechanism of action of [1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOL-5-YL][4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-Phenyl-3-(trifluoromethyl)-1H-pyrazole: Shares the pyrazole core but lacks the thieno and piperazinylcarbonyl groups.
1-Phenyl-5-(4-piperazinylcarbonyl)-1H-pyrazole: Similar structure but without the thieno and trifluoromethyl groups.
1-Phenyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole: Similar structure but lacks the piperazinylcarbonyl group
Uniqueness: 1-Phenyl-5-{[4-(2-thienylsulfonyl)-1-piperazinyl]carbonyl}-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the thieno[2,3-c]pyrazole core, along with the phenyl, piperazinylcarbonyl, and trifluoromethyl groups, makes it a versatile compound with diverse applications .
Properties
IUPAC Name |
[1-phenyl-3-(trifluoromethyl)thieno[2,3-c]pyrazol-5-yl]-(4-thiophen-2-ylsulfonylpiperazin-1-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N4O3S3/c22-21(23,24)18-15-13-16(33-20(15)28(25-18)14-5-2-1-3-6-14)19(29)26-8-10-27(11-9-26)34(30,31)17-7-4-12-32-17/h1-7,12-13H,8-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUJRPMZLJLDFEE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC3=C(S2)N(N=C3C(F)(F)F)C4=CC=CC=C4)S(=O)(=O)C5=CC=CS5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N4O3S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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